Cas no 1805360-35-3 (Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate)

Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group at the 2-position and a chloro-methoxy substitution pattern—enhance reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. The ethyl ester moiety improves solubility in organic solvents, facilitating downstream modifications. This compound serves as a versatile intermediate in the development of bioactive molecules, particularly those requiring fluorinated aromatic scaffolds. Its stability under standard storage conditions and compatibility with diverse reaction conditions make it a practical choice for research and industrial applications.
Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate structure
1805360-35-3 structure
Product Name:Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate
CAS No:1805360-35-3
MF:C10H10ClF2NO3
MW:265.641108989716
CID:4867602
Update Time:2025-05-20

Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate
    • Inchi: 1S/C10H10ClF2NO3/c1-3-17-10(15)5-4-14-7(9(12)13)8(16-2)6(5)11/h4,9H,3H2,1-2H3
    • InChI Key: NJOUJJDAKZCIGA-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)OCC)=CN=C(C(F)F)C=1OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 268
  • XLogP3: 2.3
  • Topological Polar Surface Area: 48.4

Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029052421-1g
Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate
1805360-35-3 97%
1g
$1,445.30 2022-04-01

Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate Related Literature

Additional information on Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate

Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate (CAS No. 1805360-35-3): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate, identified by the CAS number 1805360-35-3, is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention in medicinal chemistry due to its broad range of biological activities and synthetic utility.

The molecular structure of Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate features a pyridine core substituted with several functional groups, including a carboxylate ester at the 5-position, a chloro group at the 4-position, and a difluoromethyl group at the 2-position. The methoxy group at the 3-position further enhances its reactivity, making it an invaluable building block for constructing more complex pharmacophores. The presence of these substituents not only influences the electronic properties of the molecule but also dictates its interaction with biological targets, thereby playing a crucial role in drug design and development.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from pyridine derivatives. The unique structural features of Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate make it an attractive candidate for synthesizing compounds with potential applications in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The difluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug efficacy.

One of the most compelling aspects of Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate is its role as a precursor in the synthesis of small molecule inhibitors targeting key enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its utility in generating potent kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The chloro and methoxy substituents provide handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to incorporate diverse aryl or heteroaryl groups into the core structure.

The carboxylate ester moiety at the 5-position of Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate offers additional synthetic flexibility. It can be readily converted into other functional groups, such as amides or acids, through hydrolysis or amidation reactions. This adaptability makes it a valuable scaffold for medicinal chemists seeking to optimize lead compounds through structure-activity relationship (SAR) studies. Moreover, the ester group can be used to form salts or derivatives that improve solubility and pharmacokinetic properties, which are essential for drug formulation.

Recent advancements in computational chemistry have further highlighted the potential of Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate as a key intermediate. Molecular modeling studies have shown that modifications to its structure can fine-tune its binding interactions with biological targets. For example, computational screening has identified novel analogs with enhanced affinity for specific protein kinases implicated in cancer progression. These findings underscore the importance of leveraging computational tools alongside traditional synthetic approaches to accelerate drug discovery efforts.

The pharmaceutical industry has also recognized the significance of pyridine derivatives like Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate due to their well-documented pharmacological properties. Several clinical trials have demonstrated the efficacy of drugs containing pyridine cores in treating various diseases. The ability to modify this compound’s structure while maintaining its core pharmacophore has led to the development of several promising candidates that are currently undergoing further investigation. These developments highlight the enduring relevance of this intermediate in modern drug discovery.

In conclusion, Ethyl 4-chloro-2-(difluoromethyl)-3-methoxypyridine-5-carboxylate (CAS No. 1805360-35-3) represents a cornerstone in pharmaceutical synthesis. Its unique structural features and synthetic versatility make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications and synthetic strategies involving this compound, its importance is poised to grow even further, solidifying its place as a critical intermediate in the quest for next-generation pharmaceuticals.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.